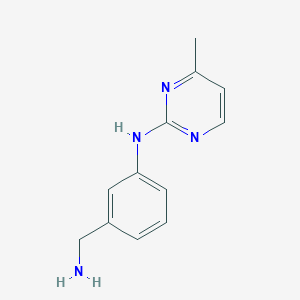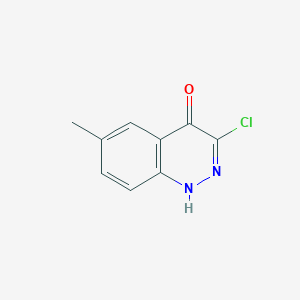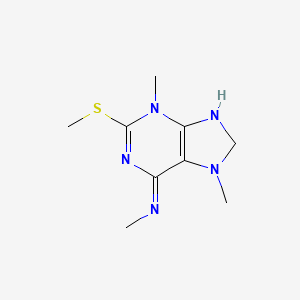
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine is a chemical compound known for its unique structure and properties. It is a derivative of adenine, a vital component of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the methylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the methylthio position .
Wissenschaftliche Forschungsanwendungen
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to adenine makes it useful in studying nucleic acid interactions and functions.
Industry: It may be used in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine involves its interaction with molecular targets such as nucleic acids or enzymes. The compound can mimic or interfere with the natural functions of adenine, affecting processes like DNA replication, transcription, or enzyme activity. Specific pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: The parent compound, essential for nucleic acids.
N-Methyladenine: A methylated derivative of adenine.
2-Methylthioadenine: Another derivative with a methylthio group.
Uniqueness
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine is unique due to its specific combination of methyl and methylthio groups, which confer distinct chemical and biological properties compared to other adenine derivatives .
Eigenschaften
Molekularformel |
C9H15N5S |
|---|---|
Molekulargewicht |
225.32 g/mol |
IUPAC-Name |
N,3,7-trimethyl-2-methylsulfanyl-8,9-dihydropurin-6-imine |
InChI |
InChI=1S/C9H15N5S/c1-10-7-6-8(11-5-13(6)2)14(3)9(12-7)15-4/h11H,5H2,1-4H3 |
InChI-Schlüssel |
TYVLZOHSFOZPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C2=C(NCN2C)N(C(=N1)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


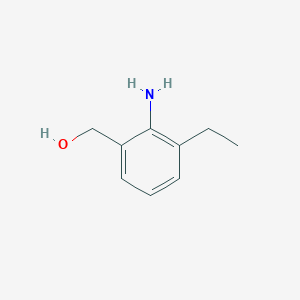
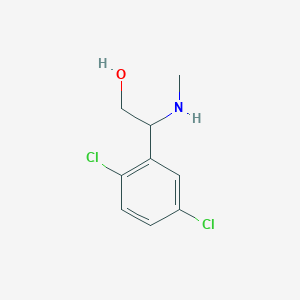


![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)



